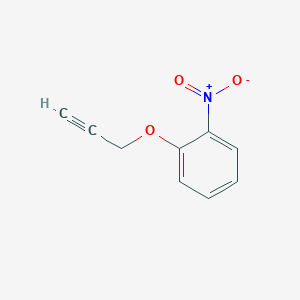

1-Nitro-2-(prop-2-yn-1-yloxy)benzene

描述

Academic Significance of Aryl Propargyl Ethers in Contemporary Organic Synthesis

Aryl propargyl ethers are a class of organic compounds that have garnered considerable attention in modern organic synthesis. Their significance stems from the presence of a reactive propargyl group, which can participate in a variety of transformations, including cycloaddition reactions, rearrangements, and couplings. This versatility makes them valuable intermediates in the synthesis of a diverse array of heterocyclic compounds and complex molecular frameworks. The alkyne functionality, in particular, is a key player in "click chemistry," a concept that has revolutionized the field of medicinal chemistry and materials science.

Importance of Nitroaromatic Compounds as Synthetic Precursors and Building Blocks

Nitroaromatic compounds are fundamental building blocks in organic synthesis, primarily due to the versatile reactivity of the nitro group. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. nih.gov Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of nitrogen-containing compounds, including anilines, which are precursors to dyes, pharmaceuticals, and polymers. nih.govnumberanalytics.com This transformative potential solidifies the importance of nitroaromatic compounds as indispensable precursors in the synthesis of a multitude of industrially and biologically relevant molecules. numberanalytics.com

Overview of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene as a Bifunctional Chemical Scaffold

This compound, also known as 2-nitrophenyl propargyl ether, is a molecule that strategically combines the functionalities of both aryl propargyl ethers and nitroaromatic compounds. cymitquimica.comnih.gov This bifunctional nature imparts a dual reactivity to the molecule. The propargyl group offers a handle for modifications through alkyne-based reactions, while the nitro group can be transformed to introduce nitrogen-containing functionalities or to modulate the electronic properties of the aromatic ring. cymitquimica.com This unique combination makes it a promising scaffold for the synthesis of novel heterocyclic systems and other complex organic molecules.

Current Research Landscape and Definitive Scope of Investigation for the Compound

A review of the current scientific literature reveals that while the broader classes of aryl propargyl ethers and nitroaromatic compounds are extensively studied, specific research focusing exclusively on this compound is limited. Much of the detailed experimental work has been conducted on its isomers, particularly the para- and meta-substituted analogues. Therefore, the definitive scope of this article is to provide a comprehensive overview of the chemical properties, synthesis, and potential reactivity of this compound, drawing upon the established principles of its constituent functional groups and, where necessary, referencing data from its closely related isomers.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-nitro-2-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYIVAJBFNTKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508619 | |

| Record name | 2-Nitrophenyl 2-propynyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13350-09-9 | |

| Record name | 2-Nitrophenyl 2-propynyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Nitro 2 Prop 2 Yn 1 Yloxy Benzene

Primary Synthetic Routes

The principal and most widely employed method for the synthesis of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene is the nucleophilic alkylation of 2-nitrophenol (B165410) with a suitable propargyl halide. This reaction is a classic example of the Williamson ether synthesis.

Nucleophilic Alkylation of 2-Nitrophenol with Propargyl Halides

This route involves the reaction of 2-nitrophenol with a propargyl halide, such as propargyl bromide or propargyl chloride, in the presence of a base. The base deprotonates the hydroxyl group of the 2-nitrophenol to form the more nucleophilic 2-nitrophenoxide ion, which then attacks the electrophilic carbon of the propargyl halide, displacing the halide and forming the desired ether.

Mechanistic Considerations of Ether Bond Formation

The formation of the ether bond in this synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This single-step process involves the backside attack of the 2-nitrophenoxide ion on the carbon atom bearing the halogen in the propargyl halide. masterorganicchemistry.com The reaction leads to an inversion of stereochemistry at the electrophilic carbon, although this is not relevant for the unsubstituted propargyl group. The concerted nature of the SN2 mechanism means that the bond-forming and bond-breaking events occur simultaneously. wikipedia.org

Several factors influence the efficiency of this SN2 reaction. The nitro group at the ortho position of the phenol (B47542) makes the hydroxyl proton more acidic, facilitating its removal by a base. Furthermore, the primary nature of the propargyl halide is ideal for an SN2 reaction, as it minimizes steric hindrance and the likelihood of competing elimination (E2) reactions. masterorganicchemistry.com

Optimization of Reaction Conditions: Base Selection, Solvent Effects, and Temperature Control

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of base, the solvent system, and the reaction temperature.

Base Selection: A variety of bases can be employed to deprotonate 2-nitrophenol. Common choices include alkali metal carbonates, such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), and hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). The strength of the base is a critical factor; a base that is too weak will not sufficiently deprotonate the phenol, leading to a slow or incomplete reaction. Conversely, a base that is excessively strong can promote side reactions. For the synthesis of the related isomer, 1-nitro-4-(prop-2-ynyloxy)benzene, potassium carbonate has been used effectively.

Solvent Effects: The choice of solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the anion (the phenoxide) more "naked" and therefore more nucleophilic. rsc.org Solvents such as acetone, dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. Protic solvents, such as ethanol (B145695) or water, can solvate the nucleophile through hydrogen bonding, which reduces its reactivity and slows down the reaction rate.

Temperature Control: The reaction temperature influences the rate of the reaction. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts. The optimal temperature is often determined empirically and is typically in the range of room temperature to the reflux temperature of the chosen solvent. For instance, the synthesis of the para-isomer has been carried out under reflux conditions in acetone.

The following interactive table illustrates how the variation of these parameters can influence the yield of the reaction, based on general principles of Williamson ether synthesis and data from similar reactions.

| Entry | Base | Solvent | Temperature (°C) | Plausible Yield (%) |

| 1 | K₂CO₃ | Acetone | 56 (Reflux) | High |

| 2 | Na₂CO₃ | Acetone | 56 (Reflux) | Moderate to High |

| 3 | NaOH | DMF | 25 (Room Temp) | Moderate |

| 4 | KOH | Acetonitrile | 82 (Reflux) | High |

| 5 | K₂CO₃ | Ethanol | 78 (Reflux) | Low to Moderate |

Refinements and Enhancements in Conventional Synthetic Protocols

While the conventional Williamson ether synthesis is robust, several refinements can be employed to improve its efficiency and environmental friendliness. One such enhancement is the use of microwave irradiation. Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating of the reaction mixture.

Another refinement involves the choice of the leaving group on the propargyl moiety. While propargyl bromide and chloride are common, propargyl tosylate can also be used. Tosylates are excellent leaving groups and can sometimes lead to cleaner reactions with fewer side products.

Alternative and Emerging Synthetic Strategies

In addition to the conventional methods, alternative strategies are being explored to synthesize aryl propargyl ethers with improved efficiency and under milder conditions.

Phase Transfer Catalysis in Aryl Propargyl Ether Synthesis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases. crdeepjournal.org In the context of synthesizing this compound, PTC can be particularly advantageous. The reaction typically involves an aqueous phase containing the base (e.g., NaOH) and the 2-nitrophenoxide, and an organic phase containing the propargyl halide.

A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), facilitates the transfer of the 2-nitrophenoxide anion from the aqueous phase to the organic phase. distantreader.org The lipophilic cation of the catalyst pairs with the phenoxide anion, forming a lipophilic ion pair that is soluble in the organic phase. Once in the organic phase, the phenoxide anion can react with the propargyl halide.

The advantages of using PTC include:

The use of inexpensive and readily available bases like aqueous sodium hydroxide.

Milder reaction conditions, often at room temperature.

Elimination of the need for anhydrous solvents.

Potentially faster reaction rates and higher yields.

The general mechanism of phase transfer catalysis in this synthesis is as follows:

The base in the aqueous phase deprotonates the 2-nitrophenol to form the 2-nitrophenoxide ion.

The phase transfer catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the 2-nitrophenoxide ion (ArO⁻) at the interface of the two phases.

The resulting ion pair, [Q⁺ArO⁻], is soluble in the organic phase and diffuses into it.

In the organic phase, the 2-nitrophenoxide ion reacts with the propargyl halide (R'X) to form the desired ether (ArOR') and the catalyst is regenerated.

The regenerated catalyst can then return to the aqueous phase to repeat the cycle.

This method offers a greener and more efficient alternative to conventional homogeneous reaction conditions for the synthesis of this compound and other aryl propargyl ethers.

Novel Coupling Reactions for Introducing the Propargyl Ether Moiety

The introduction of the propargyl ether group onto the 2-nitrophenol skeleton is a critical transformation. Beyond traditional nucleophilic substitution, modern organometallic coupling reactions and energy-assisted methods offer promising alternatives, potentially providing milder conditions, improved yields, and broader substrate scope.

Copper-Catalyzed Ullmann-Type C-O Coupling

A significant advancement in the formation of aryl ethers is the copper-catalyzed Ullmann condensation. organic-chemistry.orgwikipedia.org This reaction provides an alternative to the classical Williamson ether synthesis, particularly for coupling an aryl halide with an alcohol. In a hypothetical synthesis of this compound, this approach would involve the coupling of a 2-halonitrobenzene (e.g., 2-chloro- or 2-iodonitrobenzene) with propargyl alcohol.

Historically, Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols have been developed that utilize soluble copper catalysts, often supported by specialized ligands like diamines or acetylacetonates, which allow the reaction to proceed under much milder conditions. wikipedia.orgmdpi.com The catalytic cycle is believed to involve a copper(I) species that reacts with the alcohol to form a copper(I) alkoxide. This intermediate then reacts with the aryl halide to yield the desired aryl ether and a copper(I) halide. wikipedia.org The presence of an electron-withdrawing group, such as the nitro group on the aromatic ring, activates the aryl halide, making it more susceptible to this type of nucleophilic substitution. wikipedia.org

| Aryl Halide Component | Alcohol Component | Typical Catalyst System | Base | Solvent | Potential Advantage |

|---|---|---|---|---|---|

| 2-Halonitrobenzene (X=Cl, Br, I) | Propargyl alcohol | Cu(I) salt (e.g., CuI, CuBr) + Ligand (e.g., Phenanthroline, L-proline) | Inorganic Base (e.g., Cs₂CO₃, K₂CO₃) | Polar Aprotic (e.g., DMF, DMSO) | Alternative pathway to Williamson synthesis; avoids handling of potentially unstable propargyl halides. |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. ijnrd.orgnih.gov By utilizing microwave irradiation, reactants can be heated rapidly and efficiently through a mechanism known as dielectric heating, leading to a significant reduction in reaction times—often from hours to mere minutes. ijnrd.orgnih.govnih.gov This method has been successfully applied to a wide range of organic transformations, including etherification reactions.

The application of microwave irradiation to the synthesis of this compound via the traditional Williamson ether synthesis (from 2-nitrophenol and propargyl bromide) could be considered a novel process enhancement. This "green chemistry" approach offers benefits such as increased reaction rates, higher yields, and improved product purity. ijnrd.orgresearchgate.net The rapid heating can minimize the formation of by-products that may occur under prolonged conventional heating. researchgate.net

| Phenol Component | Alkyl Halide Component | Base | Conditions | Key Advantages |

|---|---|---|---|---|

| 2-Nitrophenol | Propargyl bromide | K₂CO₃ or Cs₂CO₃ | Microwave irradiation (e.g., 80-120°C) | Drastically reduced reaction time; improved energy efficiency; potentially higher yields and purity. nih.govnih.gov |

Multi-Component Reaction Approaches to the Target Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural elements from each starting material. nih.gov MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

While no specific MCR has been documented for the direct synthesis of this compound, a hypothetical one-pot strategy can be conceptualized. Designing such a reaction would involve selecting starting materials that could assemble the substituted nitroaromatic core and introduce the propargyl ether moiety concurrently.

A speculative MCR approach could involve the reaction of a simple nitro-containing building block, an acetylene (B1199291) source, and a third component that facilitates the formation of the aromatic ring and the ether linkage. For instance, a reaction cascade could be envisioned starting from a nitroalkene, a source of acetylene, and a suitable C2 or C3 synthon that could undergo a series of cycloadditions and condensations to build the target scaffold. Such a strategy remains a forward-looking concept, requiring significant research to identify compatible reactants and catalytic systems that would favor the desired reaction pathway over numerous potential side reactions. The development of such an MCR would represent a significant innovation in the synthesis of substituted nitroaromatics.

| Component 1 | Component 2 | Component 3+ | Reaction Type | Objective |

|---|---|---|---|---|

| Nitro-containing building block (e.g., Nitroacetaldehyde) | Functionalized alkyne (e.g., Propargyl alcohol) | Dienophile or other C-building block | Domino / Cascade Cycloaddition-Condensation | To construct the substituted nitrobenzene (B124822) ring and form the ether linkage in a single pot. |

Chemical Reactivity and Transformation Pathways of 1 Nitro 2 Prop 2 Yn 1 Yloxy Benzene

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful functional group that significantly influences the molecule's reactivity, both through its own transformations and its electronic effects on the attached benzene (B151609) ring.

One of the most fundamental transformations of the nitro group in 1-Nitro-2-(prop-2-yn-1-yloxy)benzene is its reduction to a primary amine (-NH₂), yielding 2-(prop-2-yn-1-yloxy)aniline (B1278191). This conversion is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates, as the resulting aniline (B41778) is a precursor for a wide range of further functionalizations.

The reduction can be achieved using several established methods. A common and effective approach is catalytic hydrogenation, which typically employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). smolecule.com This method is known for its high efficiency and clean conversion. Another widely used technique involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). More recently, other reducing agents have been shown to be effective for nitroarene reduction, including sodium borohydride (B1222165) (NaBH₄) with copper-based catalysts, which can achieve complete conversion under mild conditions. mdpi.com The choice of method depends on the desired reaction conditions and compatibility with other functional groups, though the propargyl ether is generally stable under many standard nitro reduction conditions. rsc.org

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Methanol or Ethanol (B145695), Room Temperature | High efficiency, clean reaction. smolecule.com |

| Fe/HCl or Sn/HCl | Aqueous/Alcoholic solution, Heat | Classic method, cost-effective. |

| NaBH₄ with Cu@C catalyst | Ethanol, Room Temperature | High conversion (up to 100%) in short reaction times. mdpi.com |

| Ammonium (B1175870) Sulfide ((NH₄)₂S) | Aqueous or alcoholic solution | Used for selective reduction in polynitro compounds (Zinin reduction). |

The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M). This electronic characteristic profoundly impacts the reactivity of the benzene ring to which it is attached.

In the context of electrophilic aromatic substitution (SEAr) , the nitro group strongly deactivates the benzene ring. cymitquimica.com By withdrawing electron density, it makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. libretexts.orgmsu.edu Compared to unsubstituted benzene, the rate of electrophilic substitution on a nitro-substituted ring can be decreased by a factor of up to a million. libretexts.orgmsu.edu The directing effect of the substituents must also be considered. The nitro group is a meta-director, while the ortho-positioned propargyloxy group is an ortho-, para-director. This creates a competitive scenario where the position of electrophilic attack is determined by the balance between the deactivating effect of the nitro group and the activating, directing effect of the ether group, as well as the specific reaction conditions.

Conversely, for nucleophilic aromatic substitution (SNAr) , the electron-withdrawing nature of the nitro group activates the ring. This is particularly effective when the nitro group is positioned ortho or para to a suitable leaving group. libretexts.orgquora.com The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy for the reaction. libretexts.org In this compound, the nitro and propargyloxy groups are ortho to each other. If a leaving group were present at the para position (position 4) or the other ortho position (position 6), the nitro group at position 1 would significantly facilitate its displacement by a nucleophile.

The nitro group is a valuable functional handle in cascade and annulation reactions, which are processes involving multiple bond-forming events in a single synthetic operation. While specific cascade reactions starting directly from this compound are not extensively documented, the reactivity of the nitro group allows for its participation in such sequences.

For instance, after reduction of the nitro group to an amine, the resulting 2-(prop-2-yn-1-yloxy)aniline can undergo intramolecular cyclization or participate in reactions leading to fused heterocyclic systems. nih.gov Furthermore, the nitro group itself can be a key component in building complex cyclic structures. For example, nitrophenyl groups attached to triazole rings (a potential product of the subject molecule) have been noted as promising precursors for new ring annulation reactions that proceed by transforming the nitro group. mdpi.com Intramolecular redox cyclization reactions involving ortho-nitro substituents have been used to synthesize cinnolines, demonstrating how the nitro group can be transformed in situ to facilitate annulation. rsc.orgnih.gov

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne of the propargyl group is a site of high reactivity, primarily serving as a substrate for addition and cycloaddition reactions.

The terminal alkyne functionality makes this compound an ideal substrate for "click chemistry," a class of reactions known for their reliability, high yields, and simplicity. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). smolecule.com This reaction provides a highly efficient and regioselective method for covalently linking the alkyne-containing molecule with another molecule bearing an azide (B81097) (-N₃) functional group. The nitro group is stable under typical CuAAC conditions, making this a robust method for synthesizing complex molecules while retaining the nitro functionality for subsequent transformations. mdpi.com

The product of the CuAAC reaction between this compound and an organic azide (R-N₃) is a 1,4-disubstituted 1,2,3-triazole derivative. smolecule.com The resulting triazole ring is chemically stable and acts as a rigid linker connecting the nitrophenyl ether moiety to the "R" group from the azide. This reaction pathway has been used to synthesize a vast library of compounds, including those with potential biological activity, by varying the structure of the azide partner. mdpi.com The formation of nitrophenyl-substituted triazoles is well-established, demonstrating the compatibility of these two functional groups within the CuAAC framework. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-((2-Nitrophenoxy)methyl)-4-R-1H-1,2,3-triazole |

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

Application in Surface Functionalization and Bioconjugation

The terminal alkyne group in this compound makes it a potential candidate for surface functionalization and bioconjugation, primarily through the well-known azide-alkyne cycloaddition reaction (a "click chemistry" reaction). Although specific research detailing the use of this particular molecule is not prevalent, its functional groups allow for its application in these fields.

In surface functionalization , molecules like this compound can be attached to surfaces that have been pre-functionalized with azide groups. This allows for the modification of the surface properties, for instance, by introducing a nitroaromatic group which can be used for further chemical transformations or for its electronic properties.

In bioconjugation , the propargyl ether group can react with biomolecules (e.g., proteins, DNA) that have been tagged with an azide. This process, often catalyzed by copper(I), forms a stable triazole linkage, effectively tethering the nitrophenyl moiety to the biological target. The nitro group itself can serve as a reporter group or be used in bioreductive applications, where enzymes in hypoxic environments (low oxygen), such as those found in solid tumors, can reduce the nitro group, triggering the release of a linked therapeutic agent. A thesis from the University of Siena discusses the use of the nitro group as a trigger in self-immolative linkers for prodrugs designed for hypoxic environments. unisi.it

Cycloaddition Reactions Beyond Click Chemistry

While the copper-catalyzed azide-alkyne cycloaddition is the most common, the alkyne in this compound can participate in other cycloaddition reactions.

Huisgen 1,3-Dipolar Cycloaddition: This is the thermal, non-catalyzed reaction between a 1,3-dipole (like an azide) and a dipolarophile (the alkyne). nih.govwikipedia.orgorganic-chemistry.org Unlike the copper-catalyzed version which yields only the 1,4-substituted triazole, the thermal Huisgen cycloaddition typically produces a mixture of regioisomers (1,4- and 1,5-substituted triazoles). wikipedia.org The electronic nature of the substituents on both the azide and the alkyne influences the reaction rate and the ratio of the isomers. The electron-withdrawing nitro group on the benzene ring of this compound can influence the electron density of the alkyne, affecting its reactivity in this concerted pericyclic reaction. organic-chemistry.org

Nitrosoarene-Alkyne Cycloaddition: This reaction involves the cycloaddition of a nitrosoarene (Ar-N=O) with an alkyne to typically form N-hydroxyindoles. nih.gov The mechanism is believed to be a stepwise process initiated by the formation of a bond between the nitrogen of the nitroso group and a carbon of the alkyne, generating a diradical intermediate. nih.govresearchgate.net This intermediate then cyclizes and tautomerizes to the final product. The reaction is sensitive to the electronic properties of both reactants; electron-withdrawing groups on the nitrosoarene and electron-donating groups on the alkyne generally accelerate the reaction. researchgate.net In a hypothetical reaction involving this compound, the electronic effect of the nitrophenyl ether group would play a significant role in the reaction's feasibility and outcome.

Table 1: Comparison of Cycloaddition Reactions for the Alkyne Moiety

| Feature | Huisgen 1,3-Dipolar Cycloaddition (Thermal) | Nitrosoarene-Alkyne Cycloaddition |

| Reactants | 1,3-Dipole (e.g., Azide) + Alkyne | Nitrosoarene + Alkyne |

| Product | 1,2,3-Triazole (mixture of regioisomers) | N-Hydroxyindole |

| Mechanism | Concerted [3+2] pericyclic reaction | Stepwise, diradical intermediate |

| Key Influences | Frontier molecular orbital energies of reactants | Electronic character of substituents, stability of intermediates |

Functionalization through Alkyne Derivatization

The terminal alkyne is susceptible to various addition reactions that can be used to functionalize the molecule further.

Hydration: In the presence of a strong acid and a mercury(II) salt catalyst (or other transition metals like gold or platinum), the alkyne can undergo hydration. Following Markovnikov's rule, the initial addition of water across the triple bond forms an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form. For this compound, this would result in the formation of a ketone, specifically 1-(2-nitrophenoxy)propan-2-one.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne also follows Markovnikov's rule. masterorganicchemistry.com The first addition of HX across the triple bond would yield a vinyl halide. The hydrogen atom adds to the terminal carbon (which has one hydrogen), and the halide adds to the internal carbon. Due to the electronic influence of the adjacent oxygen and the aromatic system, the regioselectivity could be very high. If a second equivalent of HX is added, a geminal dihalide is formed, with both halogen atoms attached to the same carbon. masterorganicchemistry.com

Table 2: Predicted Products of Alkyne Derivatization

| Reaction | Reagents | Predicted Major Product of this compound |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(2-Nitrophenoxy)propan-2-one |

| Hydrohalogenation (1 eq.) | HX (e.g., HBr) | 2-Bromo-3-(2-nitrophenoxy)prop-1-ene |

| Hydrohalogenation (2 eq.) | 2 HX (e.g., 2 HBr) | 2,2-Dibromo-1-(2-nitrophenoxy)propane |

Interplay Between Nitro and Propargyl Ether Functional Groups

Synergistic and Antagonistic Effects on Reaction Selectivity and Rate

The nitro group is a strong electron-withdrawing group, acting through both resonance and inductive effects. This has several consequences:

Effect on the Alkyne: The electron-withdrawing nature of the nitrophenyl group can increase the acidity of the terminal alkyne proton, making it easier to deprotonate with a base to form an acetylide anion. This would be a synergistic effect for reactions involving the acetylide, such as nucleophilic additions or coupling reactions.

Effect on the Benzene Ring: The nitro group strongly deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. The ether group is typically an activating, ortho-, para-director. In this molecule, the powerful deactivating effect of the nitro group dominates, making electrophilic substitution difficult. This represents an antagonistic relationship between the directing effects of the two groups.

Effect on the Ether Linkage: The electron-withdrawing nitro group can stabilize the phenoxide anion, potentially making the ether linkage more susceptible to nucleophilic cleavage under certain conditions compared to an unsubstituted phenyl propargyl ether.

Intramolecular Reactivity and Rearrangement Pathways

The ortho-positioning of the nitro group and the propargyl ether side chain creates the possibility for intramolecular reactions, particularly under thermal, photochemical, or catalytic conditions. While specific studies on this compound are limited, related chemistry of ortho-nitrobenzyl compounds suggests potential pathways. For example, intramolecular reactions involving the nitro group and an adjacent side chain are known. researchgate.net One hypothetical pathway could involve the intramolecular cyclization initiated by the interaction between one of the oxygen atoms of the nitro group and the alkyne. Such a reaction might proceed through a radical mechanism or via a transient intermediate, potentially leading to the formation of heterocyclic systems after rearrangement. Research on 2-nitrotoluene (B74249) has shown that it can rearrange to 2-nitrosobenzyl alcohol, indicating the potential for redox reactions between an ortho-nitro group and an adjacent side chain. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a definitive structural assignment of "1-Nitro-2-(prop-2-yn-1-yloxy)benzene," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum would be expected to reveal distinct signals for each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) of these four protons would be crucial for confirming the ortho substitution pattern.

The propargyl group would exhibit two characteristic signals: a methylene (B1212753) group (-O-CH₂-) and a terminal alkyne proton (C≡C-H). The methylene protons, being adjacent to an oxygen atom, would be expected to resonate at a lower field (typically δ 4.5-5.0 ppm) and would likely appear as a doublet due to coupling with the acetylenic proton. The acetylenic proton itself would appear as a triplet at a higher field (around δ 2.5-3.0 ppm), coupled to the methylene protons. The small value of the long-range coupling constant (J) between the methylene and acetylenic protons is a characteristic feature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | - |

| -O-CH₂- | 4.5 - 5.0 | d | ~2.4 |

| C≡C-H | 2.5 - 3.0 | t | ~2.4 |

Note: 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet. Predicted values are based on typical ranges for similar functional groups.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For "this compound," nine distinct carbon signals would be anticipated. The six aromatic carbons would appear in the δ 110-160 ppm range. The carbon atom bearing the nitro group (C-NO₂) and the carbon atom attached to the ether oxygen (C-O) would be significantly deshielded. The two acetylenic carbons would have characteristic shifts in the δ 70-90 ppm region, with the terminal alkyne carbon being more shielded than the internal one. The methylene carbon (-O-CH₂-) would be found in the δ 55-65 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | >145 |

| Aromatic C-O | >150 |

| Aromatic C-H | 110 - 135 |

| C≡C-H | 75 - 80 |

| C≡C-H | 78 - 85 |

| -O-CH₂- | 55 - 65 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the coupling between the methylene and acetylenic protons of the propargyl group and in tracing the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for the methylene group and all the protonated aromatic carbons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of "this compound." This measurement, with high precision (typically to four or five decimal places), allows for the unambiguous determination of the molecular formula (C₉H₇NO₃). This is a critical step in confirming the identity of the synthesized compound.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |

| C₉H₇NO₃ | 177.0426 | [Experimental Value] |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography coupled with mass spectrometry is a standard method for assessing the purity of volatile and thermally stable compounds. A GC-MS analysis of a sample of "this compound" would involve separating the compound from any impurities on a GC column. The mass spectrometer would then detect the eluting compounds. A pure sample would ideally show a single major peak in the gas chromatogram. The mass spectrum associated with this peak would correspond to the fragmentation pattern of the target compound, further confirming its identity. Common fragmentation patterns might include the loss of the nitro group (NO₂) or cleavage of the ether linkage.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative identification of functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra are expected to exhibit distinct peaks corresponding to the nitro (NO₂), terminal alkyne (C≡CH), aryl ether (C-O-C), and substituted benzene moieties.

The nitro group is particularly well-defined in vibrational spectroscopy. Aromatic nitro compounds consistently show strong absorption bands for the asymmetric and symmetric stretching vibrations of the NO₂ group. researchgate.net The asymmetric stretch typically appears in the 1570–1485 cm⁻¹ range, while the symmetric stretch is found between 1370–1320 cm⁻¹. researchgate.net Another identifiable vibration is the NO₂ scissoring mode, which gives rise to a medium intensity peak around 850 cm⁻¹. spectroscopyonline.com

The propargyl group introduces two highly characteristic vibrations from the terminal alkyne. A sharp, strong band corresponding to the ≡C-H stretch is expected in the 3330–3270 cm⁻¹ region. orgchemboulder.comlibretexts.org The carbon-carbon triple bond (C≡C) stretch appears in a relatively uncongested region of the spectrum, typically between 2260-2100 cm⁻¹. orgchemboulder.comjove.com This C≡C stretching band is often weak in the IR spectrum but can produce a strong signal in the Raman spectrum due to the large change in polarizability associated with the vibration. nih.govacs.org A C-H bend for the terminal alkyne is also anticipated in the 700-610 cm⁻¹ range. orgchemboulder.comlibretexts.org

The aryl ether linkage (Ar-O-CH₂) is characterized by its C-O-C stretching vibrations. Alkyl aryl ethers typically display a strong, asymmetric C-O-C stretching band between 1275–1200 cm⁻¹ and a symmetric stretching band from 1075–1020 cm⁻¹. spectroscopyonline.comudel.edu

The presence of the ortho-disubstituted benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed in the 3100–3000 cm⁻¹ region. libretexts.org In-ring C=C stretching vibrations typically produce a set of four bands of variable intensity in the 1600–1400 cm⁻¹ range. udel.edu Additionally, intense C-H out-of-plane bending vibrations, which are informative about the substitution pattern, are expected between 900–675 cm⁻¹. libretexts.orgudel.edu

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1570 - 1485 | Strong |

| Symmetric Stretch (ν_s) | 1370 - 1320 | Strong | |

| Scissoring Bend (δ) | ~850 | Medium | |

| Terminal Alkyne (C≡CH) | ≡C-H Stretch (ν) | 3330 - 3270 | Strong, Sharp |

| C≡C Stretch (ν) | 2260 - 2100 | Weak (IR), Strong (Raman) | |

| ≡C-H Bend (δ) | 700 - 610 | Medium-Strong | |

| Aryl Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretch (ν_as) | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch (ν_s) | 1075 - 1020 | Medium | |

| Benzene Ring | Aromatic C-H Stretch (ν) | 3100 - 3000 | Medium |

| C=C In-Ring Stretch (ν) | 1600 - 1400 | Variable |

X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

While a specific single-crystal X-ray diffraction study for this compound was not found, analysis of crystallographic data from closely related compounds containing nitrophenyl and propargyloxy moieties allows for a detailed prediction of its solid-state molecular conformation and crystal packing.

The conformation of the nitrobenzene (B124822) fragment is a key structural feature. In many nitrophenyl derivatives, the nitro group is nearly coplanar with the benzene ring, which allows for resonance stabilization. However, steric hindrance from adjacent substituents can lead to a slight torsion. For example, in the related molecule 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, the dihedral angle between the nitro group and its attached phenyl ring is 18.94(6)°. nih.gov The C(aryl)-N bond length is typically around 1.47 Å. nih.gov

| Structural Parameter | Typical Value (from analogous structures) | Significance |

|---|---|---|

| C(aryl)-N Bond Length | ~1.47 Å | Indicates the single bond character between the benzene ring and the nitro group. nih.gov |

| NO₂/Phenyl Dihedral Angle | 0 - 20° | Measures the twist of the nitro group relative to the plane of the benzene ring. nih.gov |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | These weak forces govern the packing of molecules in the solid state. nih.gov |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its physical and chemical properties. Computational methods, particularly Density Functional Theory (DFT), are routinely used to calculate various electronic properties and reactivity descriptors that offer insights into a molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. unesp.br It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. nih.govrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, a theoretical FMO analysis would precisely calculate the energies of these orbitals. It would be expected that the electron-withdrawing nitro group and the π-system of the benzene ring would significantly influence the energy and localization of the LUMO, making it more accessible for nucleophilic attack. The propargyl ether group and the benzene ring would contribute significantly to the HOMO.

Despite the importance of these parameters, specific computational studies detailing the HOMO and LUMO energies for this compound are not available in the published scientific literature. Therefore, a data table of its specific FMO energies cannot be provided.

Interactive Data Table: Frontier Molecular Orbital Energies (Hypothetical Data) Note: As no specific data is available, this table is a template for how such data would be presented.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

A computational MEP analysis of this compound would be expected to show a significant negative potential around the oxygen atoms of the nitro group, identifying this area as a primary site for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential would likely be observed around the hydrogen atoms of the benzene ring and the terminal alkyne proton.

However, specific MEP analyses and corresponding graphical maps for this compound have not been reported in peer-reviewed literature.

Reaction Mechanism Studies and Transition State Calculations

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states. These studies provide a detailed, step-by-step understanding of how reactants are converted into products, which is often difficult to determine experimentally.

A review of the current literature indicates that no specific reaction mechanism or transition state calculation studies have been published for this compound.

Conformational Analysis and Energetic Profiles

This compound has several rotatable bonds, particularly within the propargyl ether side chain (C-O, O-CH₂, CH₂-C≡). A thorough conformational analysis would reveal the preferred spatial arrangement of the ether and nitro groups relative to the benzene ring and calculate the energy differences between the various stable conformations.

Currently, there are no published studies dedicated to the detailed conformational analysis and energetic profiling of this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, including vibrational (IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. mdpi.com Comparing these computationally predicted spectra with experimentally recorded data is a powerful method for confirming the molecular structure and understanding its vibrational and electronic characteristics. rsc.org

A theoretical study on this compound would involve optimizing its geometry and then calculating its vibrational frequencies, NMR chemical shifts, and electronic transition energies. These calculated values would then be compared to experimental spectra to validate the computational model and provide a detailed assignment of the spectral peaks.

While experimental spectra for this compound may be available through commercial suppliers or in patent literature, dedicated computational studies that predict its spectroscopic parameters and provide a detailed comparison with experimental results are absent from the scientific literature.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data (Hypothetical) Note: This table serves as a template, as specific published data is unavailable.

Conclusion

1-Nitro-2-(prop-2-yn-1-yloxy)benzene represents a compelling yet underexplored bifunctional building block in organic synthesis. Its synthesis is readily achievable through established methods, and the orthogonal reactivity of its nitro and propargyl functionalities offers a rich platform for chemical diversification. While specific research on this particular ortho-isomer is currently limited, the foundational knowledge of its constituent functional groups and the demonstrated utility of its isomers in various synthetic applications strongly suggest its potential as a valuable tool for the construction of novel heterocyclic compounds and other complex organic molecules. Further investigation into the unique reactivity and synthetic applications of this compound is warranted and holds the promise of expanding the synthetic chemist's toolbox.

Applications in Advanced Chemical Research

Building Block for Complex Organic Synthesis

The presence of both an electron-withdrawing nitro group and a reactive propargyl ether moiety makes 1-nitro-2-(prop-2-yn-1-yloxy)benzene a valuable precursor in the synthesis of diverse and complex organic structures. These functional groups offer multiple reaction pathways for constructing elaborate molecular frameworks.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Quinoxalines, Imidazoles)

The terminal alkyne group in this compound is particularly amenable to cycloaddition reactions, a cornerstone of heterocyclic synthesis.

Triazoles: The most prominent application of this compound in heterocyclic chemistry is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." This reaction involves the [3+2] cycloaddition of the terminal alkyne with an organic azide (B81097), typically catalyzed by copper(I) or ruthenium(II) complexes. This method is renowned for its high efficiency, regioselectivity, and broad functional group tolerance, making it a powerful tool for creating diverse triazole derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organic Azide (R-N₃) | Copper(I) or Ruthenium(II) | 1,4-disubstituted 1,2,3-triazole |

Quinoxalines: While direct synthesis of quinoxalines using this compound is not extensively documented, a closely related synthetic strategy involves the reductive cyclization of o-nitrophenyl propargyl alcohols. organic-chemistry.orgnih.gov This process suggests a potential pathway where the nitro group of this compound could be reduced to an amine, followed by an intramolecular cyclization involving the alkyne moiety to form a quinoline (B57606) ring system. Subsequent modifications could potentially lead to quinoxaline (B1680401) derivatives. This analogous reaction highlights the latent potential of o-nitrophenyl propargyl ethers in constructing such bicyclic heterocycles. organic-chemistry.orgnih.gov

Imidazoles: The synthesis of imidazoles typically involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia. Although there are no specific examples detailing the use of this compound in this context, its structural motifs could be chemically transformed to participate in imidazole (B134444) synthesis. For instance, the aromatic ring could be oxidized to a 1,2-dicarbonyl, or the alkyne could be converted into a functional group that facilitates cyclization.

Precursor for Advanced Pharmaceutical Intermediates and Agrochemicals

Nitroaromatic compounds and molecules containing alkyne functionalities are significant in the development of pharmaceuticals and agrochemicals. The dual presence of these groups in this compound makes it an attractive starting material for synthesizing bioactive molecules. The nitro group can be readily reduced to an amino group, a key functional handle for introducing further molecular diversity. The alkyne group, through click chemistry or other addition reactions, allows for the straightforward linkage of various pharmacophores.

Derivatives of similar nitrobenzene (B124822) compounds are known to be precursors in the synthesis of various therapeutic agents and agrochemicals. smolecule.com The versatility of this compound allows for its incorporation into a wide array of molecular scaffolds, paving the way for the discovery of new drugs and crop protection agents.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules. The structure of this compound is well-suited for this purpose. The terminal alkyne provides a reliable reaction site for diversification through click chemistry, allowing for the attachment of a wide variety of building blocks. Furthermore, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other nitrogen-based chemistries to introduce a second point of diversity. This dual functionality enables the generation of large and diverse chemical libraries for high-throughput screening in drug discovery and materials science.

Contributions to Materials Science and Polymer Chemistry

The unique electronic and reactive properties of this compound also lend themselves to applications in materials science, particularly in the functionalization of surfaces and the synthesis of novel polymers. cymitquimica.com

Integration into Functional Polymer Architectures (e.g., Poly-para-xylylene coatings)

Development of Clickable and Photo-Erasable Surface Functionalization Strategies

The terminal alkyne of this compound makes it an ideal candidate for creating "clickable" surfaces. By attaching this molecule to a substrate, a surface is created that can readily and specifically react with azide-containing molecules via click chemistry. This allows for the precise and efficient immobilization of a wide range of functionalities, including biomolecules, sensors, and catalysts.

Role in Chemical Biology and Biological Probe Design

The structural features of this compound make it a valuable scaffold in the field of chemical biology, particularly for the development of tools to study biological systems. Its utility is centered on the strategic combination of a modifiable aromatic ring and a reactive alkyne handle, which is ideal for "click chemistry" applications. nih.govwikipedia.org

Rational drug design is a strategy that aims to develop new bioactive molecules based on an understanding of their biological targets. nih.govresearchgate.net this compound serves as a versatile starting material or building block in this process. cymitquimica.com Its functional groups can be systematically modified to generate a library of new compounds, or analogues, with tailored biological activities. nih.gov

The key features for rational design include:

The Nitro Group: This group is a strong electron-withdrawing group that influences the electronic properties of the benzene (B151609) ring. cymitquimica.com It can be chemically reduced to an amino group (-NH2), which is a common pharmacophore and a key precursor for the synthesis of a wide array of other functional groups, significantly expanding the chemical diversity of the resulting analogues. smolecule.com

The Benzene Ring: The aromatic ring can be further functionalized with other substituents to modulate properties such as solubility, binding affinity, and metabolic stability.

The Alkyne Handle: The terminal alkyne is a crucial functional group for creating more complex molecules. It can readily participate in reactions like the 1,3-dipolar cycloaddition with azides to form stable 1,2,3-triazole rings. nih.govresearchgate.net This triazole core is itself a valuable pharmacophore found in compounds with antimicrobial and anticancer properties. researchgate.netsmolecule.com

This modular approach allows chemists to synthesize a diverse library of compounds from a single precursor, which can then be screened for desired biological effects, such as enzyme inhibition. nih.govsmolecule.com

Bioconjugation is the process of linking molecules, at least one of which is a biomolecule, to form a stable hybrid. Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.org The terminal alkyne on this compound makes it exceptionally well-suited for these applications through a set of reactions collectively known as click chemistry. iipseries.org

The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide to form a 1,2,3-triazole. wiley-vch.de This reaction is highly efficient, specific, and produces no harmful byproducts, making it ideal for use in complex biological environments. The alkyne group on this compound or its derivatives can be "clicked" onto a biomolecule (like a protein or nucleic acid) that has been modified to contain an azide group. This allows for the precise attachment of labels, tags, or other molecular probes.

Table 2: Key Click Chemistry Reactions Utilizing the Alkyne Handle

| Reaction Name | Description | Key Features |

|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A copper-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted triazole. wiley-vch.de | High yield, fast reaction rates, biocompatible under controlled conditions. wikipedia.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A reaction between an azide and a strained cyclooctyne (B158145) that proceeds without a toxic metal catalyst. wiley-vch.de | Bioorthogonal, suitable for use in living cells and organisms. wiley-vch.de |

These techniques enable researchers to label, track, and visualize molecules within living cells, providing powerful tools for biological research. wiley-vch.de

Identifying the molecular target of a bioactive compound is fundamental to understanding its mechanism of action and for further therapeutic development. Derivatives of this compound can be designed as chemical probes to facilitate this process. smolecule.com

The workflow for target identification often involves the following steps:

A bioactive analogue is synthesized based on the this compound scaffold, as described in section 6.3.1.

The alkyne handle of this bioactive probe is then used to attach a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via a click reaction (see 6.3.2).

This tagged probe is introduced into a biological system (e.g., cell lysate or living cells), where it binds to its specific molecular target(s).

The probe-target complex can then be isolated from the complex cellular environment using the reporter tag (e.g., pulling down biotin with streptavidin beads) or visualized using microscopy.

The isolated target protein can be identified using techniques like mass spectrometry.

This powerful strategy allows for the direct identification of the proteins or other macromolecules that a drug candidate interacts with, providing crucial insights into its biological function and potential therapeutic applications. smolecule.com The nitro group itself can also play a role in biological interactions, potentially influencing binding and reactivity within the target site. smolecule.com

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene typically involves the Williamson ether synthesis, reacting 2-nitrophenol (B165410) with propargyl bromide in the presence of a base. Future research should focus on developing more sustainable and environmentally friendly synthetic methodologies.

Key areas for exploration include:

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts can enhance reaction rates and efficiency in biphasic systems, potentially reducing the need for harsh organic solvents and high temperatures. Investigating various PTC agents and reaction conditions could lead to a more sustainable process.

Ultrasound-Assisted Synthesis: Sonication has emerged as a green chemistry tool that can accelerate reaction rates and improve yields, often under milder conditions than conventional heating. Exploring the application of ultrasound to the synthesis of this compound could significantly reduce energy consumption and reaction times.

Microwave-Assisted Synthesis: Similar to ultrasound, microwave irradiation can dramatically shorten reaction times and improve efficiency. A systematic study of microwave-assisted synthesis could provide a rapid and energy-efficient route to this compound.

Benign Solvent Systems: Replacing traditional volatile organic solvents with greener alternatives such as ionic liquids, deep eutectic solvents, or even water (in conjunction with PTC) would significantly improve the environmental profile of the synthesis.

| Green Synthesis Approach | Potential Advantages |

| Phase-Transfer Catalysis | Reduced solvent usage, milder reaction conditions, increased efficiency. |

| Ultrasound-Assisted Synthesis | Faster reaction rates, lower energy consumption, improved yields. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, enhanced reaction control. |

| Benign Solvent Systems | Reduced environmental impact, improved process safety. |

Exploration of Novel Catalytic Transformations and Reaction Pathways

The unique combination of a nitro group, an aromatic ring, and a terminal alkyne in this compound opens the door to a wide range of novel catalytic transformations that remain largely unexplored.

Future research should investigate:

Intramolecular Cyclization Reactions: The proximity of the nitro group and the propargyl ether creates opportunities for transition metal-catalyzed intramolecular cyclizations. These reactions could lead to the formation of novel heterocyclic scaffolds, such as benzoxazines or other fused ring systems, which are of significant interest in medicinal chemistry and materials science.

Cycloaddition Reactions: The terminal alkyne functionality is a prime candidate for various cycloaddition reactions, including [3+2] cycloadditions (e.g., click chemistry with azides) and [2+2+2] cycloadditions. These reactions would allow for the construction of complex molecular architectures and the synthesis of triazoles and other heterocyclic compounds.

Catalytic Reduction of the Nitro Group: While the reduction of nitroaromatics is a well-established transformation, selective catalytic reduction in the presence of the reactive alkyne moiety presents a synthetic challenge. Developing catalysts that can selectively reduce the nitro group to an amine without affecting the propargyl ether would provide a valuable synthetic intermediate for further functionalization.

Cross-Coupling Reactions: The aromatic ring can be a substrate for various cross-coupling reactions, enabling the introduction of new substituents and the synthesis of more complex derivatives.

Expanding Applications in Emerging Technologies and Niche Areas

The versatile structure of this compound suggests its potential application in several high-technology and specialized fields.

Promising areas for future application-oriented research include:

High-Performance Polymers: The propargyl group can undergo thermal or catalytic polymerization to form highly cross-linked, rigid polymers. The presence of the nitro group could enhance the thermal stability and char yield of these polymers, making them suitable for applications as high-temperature composites, adhesives, and coatings in the aerospace and microelectronics industries.

Energetic Materials: The combination of a nitroaromatic core with a high-energy alkyne functionality suggests potential applications in the field of energetic materials. Research into its energetic properties and its potential as a component in advanced explosive or propellant formulations could be a valuable avenue.

Medicinal Chemistry Scaffolds: The ability to undergo diverse chemical transformations makes this compound an attractive building block for the synthesis of novel pharmaceutical agents. The resulting heterocyclic structures from cyclization and cycloaddition reactions could be screened for a wide range of biological activities.

Functional Materials: The alkyne group can be used to functionalize surfaces or nanoparticles through "click" chemistry. This could enable the development of novel functional materials with tailored optical, electronic, or sensing properties.

Deepening Understanding of Structure-Reactivity Relationships through Advanced Characterization

A more profound understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for guiding the development of new applications.

Future research should employ:

Advanced Spectroscopic Techniques: In-depth analysis using techniques such as two-dimensional NMR spectroscopy, X-ray crystallography (if suitable crystals can be obtained), and advanced mass spectrometry methods can provide detailed insights into the compound's conformation, intermolecular interactions, and fragmentation pathways.

Computational Chemistry: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure, molecular orbitals (HOMO-LUMO), electrostatic potential, and reaction mechanisms. These computational studies can predict reactive sites, elucidate the role of the nitro and propargyl groups on the aromatic ring's reactivity, and guide the design of new catalytic transformations. Conformational analysis through computational methods can also reveal the preferred spatial arrangement of the functional groups, which can influence its reactivity and interactions.

| Characterization Technique | Information Gained |

| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships between atoms. |

| X-ray Crystallography | Precise bond lengths, bond angles, and crystal packing. |

| Computational Chemistry (DFT) | Electronic properties, reaction pathways, conformational preferences. |

Synergistic Integration with Data Science and Machine Learning for Predictive Chemistry

The integration of data science and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of processes and applications related to this compound.

Future directions in this synergistic field include:

Predictive Modeling of Reactivity: By generating a dataset of experimental and computational results for the reactivity of this compound and its derivatives in various reactions, ML models can be trained to predict reaction outcomes, optimize reaction conditions, and identify promising new transformations.

In Silico Screening for Biological Activity: ML models can be employed to predict the potential biological activities of virtual libraries of compounds derived from this compound. This can help to prioritize synthetic targets for medicinal chemistry applications.

Materials Property Prediction: Data-driven approaches can be used to predict the properties of polymers and other materials derived from this compound, such as thermal stability, mechanical strength, and electronic properties, thus accelerating the materials discovery process.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable building block for a new generation of advanced materials and functional molecules.

常见问题

Q. Q1. What are the standard synthetic routes for preparing 1-Nitro-2-(prop-2-yn-1-yloxy)benzene, and how are intermediates characterized?

The synthesis typically involves nucleophilic aromatic substitution, where a propargyloxy group (prop-2-yn-1-yloxy) is introduced to a nitro-substituted benzene derivative. For example, analogous compounds like 2-methoxy-4-(prop-2-en-1-yl)-1-(prop-2-yn-1-yloxy)benzene are synthesized via alkylation of phenolic precursors with propargyl bromide under basic conditions . Key intermediates are characterized using FTIR (to confirm nitro and alkyne functional groups), / NMR (to verify substitution patterns), and mass spectrometry (for molecular weight validation). Purity is assessed via elemental analysis or HPLC .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- FTIR : Identifies nitro (asymmetric/symmetric stretching ~1520–1340 cm) and alkyne (C≡C stretch ~2100–2260 cm) groups.

- NMR : NMR resolves aromatic protons and propargyloxy protons (δ ~4.7–5.0 ppm for -OCH-C≡CH). NMR confirms quaternary carbons adjacent to nitro groups.

- Mass spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H] for CHNO, exact mass 177.0426).

Cross-validation with melting point analysis (e.g., β,2-dinitrostyrene analogs melt at 106–108°C ) ensures consistency.

Q. Q3. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Bruker or Rigaku diffractometers, followed by structure solution via direct methods (SHELXS) and refinement with SHELXL . Anisotropic displacement parameters are visualized using ORTEP-III (via WinGX GUI) . Metrics like bond lengths (e.g., C-O ~1.36 Å for ether linkages) and torsion angles are analyzed to confirm stereoelectronic effects.

Advanced Research Questions

Q. Q4. How do electronic effects of the nitro and propargyloxy groups influence reactivity in cross-coupling reactions?

The nitro group is a strong electron-withdrawing group (EWG), activating the benzene ring toward nucleophilic substitution but deactivating it toward electrophilic attacks. The propargyloxy group’s alkyne moiety can participate in click chemistry (e.g., Huisgen cycloaddition). Competitive experiments (as in nitroarene studies ) quantify substituent effects via Hammett plots, correlating σ values with reaction rates. Computational studies (DFT) model charge distribution to predict regioselectivity.

Q. Q5. What strategies resolve contradictions in spectral data, such as unexpected 1H^1H1H NMR splitting patterns?

Discrepancies may arise from dynamic effects (e.g., restricted rotation of the propargyloxy group). Variable-temperature NMR can reveal coalescence of split peaks. For example, β,2-dinitrostyrene derivatives exhibit temperature-dependent NMR shifts due to hindered rotation . Additionally, 2D NMR (COSY, NOESY) clarifies coupling networks, while X-ray crystallography provides definitive structural confirmation .

Q. Q6. How can computational modeling predict the compound’s physicochemical properties (e.g., logP, solubility)?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict redox behavior. Molecular dynamics simulations model solvation free energy, correlating with experimental logP (e.g., β,2-dinitrostyrene logP = 2.88 ). Software like Gaussian or ORCA parametrizes nitro and alkyne groups to optimize accuracy.

Experimental Design & Data Analysis

Q. Q7. How to design competitive experiments to study substituent effects on reaction pathways?

Use a FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Compare reaction rates of this compound with analogs (e.g., nitro vs. methoxy substituents) under identical conditions.

- Outcome metrics : Quantify yields via GC-MS or HPLC, and compute kinetic parameters (k, E) .

- Controls : Include internal standards (e.g., deuterated analogs) to normalize instrumental variability.

Q. Q8. What statistical methods validate reproducibility in synthetic yields?

Apply ANOVA to compare batch-to-batch yields (n ≥ 3 replicates). For low-yield reactions (<50%), Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). Confidence intervals (95%) and Grubbs’ test exclude outliers.

Safety & Handling

Q. Q9. What safety protocols are critical when handling nitro-substituted aromatic compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。